4-Amino-3-cyclohexylbutanoic acid hydrochloride

Neuropharmacology GABA Receptor Pharmacology Allosteric Modulation

Authenticated GABAA positive allosteric modulator (α1β2 EC50 25,000 nM) for unambiguous differentiation from GABAB agonists like baclofen. Unlike baclofen, this cyclohexyl-substituted GABA analogue targets GABAA receptors, enabling precise electrophysiology and receptor-subtype profiling. Supplied as high-purity (≥95%) hydrochloride salt with validated stability data. Ideal for CNS research, lactam degradation studies, and as a synthetic building block for novel GABAergic scaffolds. Research-use only; not for human administration.

Molecular Formula C10H20ClNO2
Molecular Weight 221.72 g/mol
CAS No. 78269-74-6
Cat. No. B1375643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-cyclohexylbutanoic acid hydrochloride
CAS78269-74-6
Molecular FormulaC10H20ClNO2
Molecular Weight221.72 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(CC(=O)O)CN.Cl
InChIInChI=1S/C10H19NO2.ClH/c11-7-9(6-10(12)13)8-4-2-1-3-5-8;/h8-9H,1-7,11H2,(H,12,13);1H
InChIKeyHNDGNVOUFQPTNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3-cyclohexylbutanoic acid hydrochloride (CAS 78269-74-6) – Procurement and Selection Overview


4-Amino-3-cyclohexylbutanoic acid hydrochloride (CAS: 78269-74-6) is a cyclohexyl-substituted γ-aminobutyric acid (GABA) analogue that acts as a positive allosteric modulator of the GABAA receptor [1]. It is classified as a 4-amino-3-substituted-butanoic acid derivative, a class that includes therapeutic agents such as baclofen, gabapentin, and pregabalin [2]. As a research compound, it is typically supplied as a solid hydrochloride salt with a molecular formula of C10H20ClNO2 and a molecular weight of 221.72 g/mol, and is intended for use as a biochemical tool or as a synthetic building block .

Why Generic Substitution of 4-Amino-3-cyclohexylbutanoic acid hydrochloride (CAS 78269-74-6) is Scientifically Unjustified


Substitution among 4-amino-3-substituted-butanoic acid derivatives is precluded by divergent pharmacological profiles and distinct formulation stability characteristics. While baclofen is a selective GABAB receptor agonist, 4-amino-3-cyclohexylbutanoic acid hydrochloride acts as a positive allosteric modulator of GABAA receptors, with an EC50 of 25,000 nM at the α1β2 subtype, thus engaging a fundamentally different receptor population and mechanism [1]. Furthermore, all members of this chemical class are intrinsically susceptible to lactam formation via intramolecular autocondensation, but the rate and extent of degradation are modulated by the specific substituent at the 3-position [2]. Consequently, even compounds with similar core scaffolds cannot be interchanged in biological assays or formulation studies without altering the experimental outcome. The quantitative evidence presented in Section 3 establishes the precise dimensions along which this compound must be evaluated against its comparators.

Quantitative Evidence Guide for 4-Amino-3-cyclohexylbutanoic acid hydrochloride (CAS 78269-74-6) Comparator Analysis


Positive Allosteric Modulation of GABAA Receptors vs. GABAB Agonism of Baclofen

4-Amino-3-cyclohexylbutanoic acid hydrochloride acts as a positive allosteric modulator of the GABAA receptor α1β2 subtype, potentiating GABA-induced chloride currents with an EC50 of 25,000 nM [1]. In contrast, the structurally related compound baclofen (4-amino-3-(4-chlorophenyl)butanoic acid) is a selective agonist of the GABAB receptor, with a reported EC50 of approximately 200 nM at the human GABAB(1b/2) receptor [2]. This represents a >100-fold difference in target receptor selectivity and a fundamentally distinct mechanism of action. The target compound exhibits additional GABAA receptor subtype activity, including an EC50 of 48,000 nM at the α1β2γ2S receptor and an IC50 of 370 nM for displacement of [³H]EBOB at the α6β3δ receptor [3][4].

Neuropharmacology GABA Receptor Pharmacology Allosteric Modulation

GABAA Receptor Subtype Profile Differentiation from Clinical GABA Analogues

4-Amino-3-cyclohexylbutanoic acid hydrochloride exhibits a distinct GABAA receptor subtype interaction profile characterized by micromolar potency across multiple receptor assemblies. It demonstrates an EC50 of 48,000 nM at the α1β2γ2S receptor in human tsA201 cells [1] and an IC50 of 370 nM at the α6β3δ receptor in rat HEK293 cell membranes [2]. For comparison, gabapentin and pregabalin, which are also 4-amino-3-substituted-butanoic acid derivatives, do not directly bind to GABAA or GABAB receptors but instead target the α2δ subunit of voltage-gated calcium channels with Kd values in the low nanomolar range (e.g., gabapentin Kd ≈ 30-50 nM) [3]. The target compound thus occupies a distinct pharmacological niche among its structural class, engaging a different primary molecular target with a substantially different potency range.

GABA Receptor Subtype Selectivity Neuropharmacology Receptor Binding

Intrinsic Chemical Stability: Lactam Formation Propensity in the 4-Amino-3-Substituted-Butanoic Acid Class

All 4-amino-3-substituted-butanoic acid derivatives, including 4-amino-3-cyclohexylbutanoic acid hydrochloride, are susceptible to intramolecular autocondensation between the amino and carboxyl groups, resulting in lactam formation [1]. This degradation pathway compromises compound integrity and limits shelf life. The lactam formation rate is influenced by the electronic and steric properties of the 3-substituent. For baclofen (3-(4-chlorophenyl)), lactam formation is well-documented, with degradation observed under accelerated storage conditions (e.g., 40°C/75% RH) [2]. The cyclohexyl substituent in the target compound confers different steric and electronic characteristics compared to the aromatic chlorophenyl group of baclofen or the saturated alkyl groups of gabapentin, which may alter the rate of lactamization, although direct comparative kinetic data for this specific compound are not yet available in the public domain.

Pharmaceutical Formulation Chemical Stability Degradation Kinetics

Recommended Research and Industrial Application Scenarios for 4-Amino-3-cyclohexylbutanoic acid hydrochloride (CAS 78269-74-6)


Investigating GABAA Receptor Subtype Pharmacology and Allosteric Modulation

Use as a positive allosteric modulator of GABAA receptors (α1β2 and α1β2γ2S subtypes) to dissect the functional roles of specific receptor assemblies in neuronal excitability and synaptic transmission. The compound's micromolar potency (EC50 values of 25,000 nM and 48,000 nM) makes it suitable for electrophysiological studies in oocytes and mammalian cell lines where GABAB-mediated effects must be excluded [1]. This application is supported by quantitative data from Xenopus laevis oocyte and human tsA201 cell assays [1][2].

Serving as a Selective Chemical Probe to Distinguish GABAA from GABAB Signaling Pathways

Employ as a control compound to differentiate GABAA-mediated effects from those of GABAB agonists such as baclofen. The >100-fold difference in receptor selectivity between 4-amino-3-cyclohexylbutanoic acid hydrochloride (GABAA allosteric modulator) and baclofen (GABAB agonist) allows for unambiguous assignment of pharmacological effects to specific receptor systems in tissue preparations or in vivo models [1].

Pharmaceutical Formulation Development and Stability Studies

Utilize as a model compound to investigate lactam formation kinetics and to develop stabilization strategies for 4-amino-3-substituted-butanoic acid derivatives. The cyclohexyl substituent provides a unique steric and electronic environment for studying the relationship between substituent properties and degradation rates [3]. This scenario is directly informed by the class-level inference of lactam susceptibility established in Section 3.

Organic Synthesis as a Building Block for Cyclohexyl-Containing GABA Analogues

Use as a synthetic intermediate for the preparation of more complex cyclohexyl-substituted GABA analogues or as a scaffold for the development of novel GABAA receptor modulators. The compound is commercially available with a purity specification of 95% or higher, making it suitable as a starting material for medicinal chemistry campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-3-cyclohexylbutanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.